N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It has been synthesized and tested againstMycobacterium tuberculosis cell lines , suggesting that its targets may be proteins or enzymes essential for the survival and replication of this bacterium.
Mode of Action
The compound’s mode of action can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interact with its targets through electrostatic interactions or hydrogen bonding , leading to inhibition of the target’s function.
Biochemical Pathways
Given its antitubercular activity , it is likely that it interferes with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis cell lines . This suggests that it could potentially be developed into a novel antitubercular agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with 4-methylbenzamide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique chemical structure, characterized by the presence of a thiadiazole ring and a chlorophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H10ClN3S, with a molecular weight of approximately 265.74 g/mol. The compound features:
- Thiadiazole ring : Known for its diverse biological activities.
- Chlorophenyl group : Enhances lipophilicity and biological interactions.
- Amide functional group : Important for binding interactions with biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways. The compound interacts with specific enzymes involved in metabolic processes, leading to:
- Inhibition of enzyme activity : This disrupts essential cellular functions in target organisms.
- Induction of apoptosis : Research indicates that the compound can trigger apoptotic pathways in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases, leading to cell death.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research has highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro studies have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings related to its anticancer activity:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 10.10 | Induces apoptosis via caspase activation |
This compound | HepG2 | 8.50 | Disrupts cell cycle at S and G2/M phases |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluated the cytotoxicity of this compound against various cancer cell lines using the MTT assay. Results indicated that it possesses significant selectivity towards cancer cells compared to normal cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to specific protein targets involved in cancer progression. These studies suggest strong interactions with targets such as tubulin and topoisomerases .
- In Vivo Studies : Animal models have demonstrated that treatment with this compound significantly reduces tumor size in xenograft models, indicating its potential for further development as an anticancer agent .
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLVNNSUFQXGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.